![molecular formula C12H24N2O2S B15170085 Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- CAS No. 646071-84-3](/img/structure/B15170085.png)
Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-: is an organic compound that belongs to the class of amides This compound is characterized by the presence of an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom (NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing propanamide derivatives involves the condensation reaction between urea and propanoic acid. This reaction typically requires heating and the presence of a catalyst to facilitate the formation of the amide bond.
Dehydration of Ammonium Propionate: Another method involves the dehydration of ammonium propionate, which can be achieved by heating the compound to remove water and form the amide.
Industrial Production Methods: Industrial production of propanamide derivatives often involves large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions. The use of catalysts, temperature control, and purification steps are crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propanamide derivatives can undergo oxidation reactions, where the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The acetylamino group can participate in substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation of the thioether group.
Amines: Formed from reduction of the carbonyl group.
Substituted Amides: Formed from substitution reactions involving the acetylamino group.
Scientific Research Applications
Chemistry: Propanamide derivatives are used as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Their ability to undergo various chemical reactions makes them valuable building blocks in synthetic chemistry.
Biology: In biological research, propanamide derivatives are studied for their potential as enzyme inhibitors and as probes for studying protein-ligand interactions. Their structural complexity allows for specific interactions with biological targets.
Medicine: Propanamide derivatives have been investigated for their potential therapeutic applications, including as anti-inflammatory agents, anticancer agents, and antimicrobial agents. Their ability to modulate biological pathways makes them promising candidates for drug development.
Industry: In the industrial sector, propanamide derivatives are used in the production of polymers, resins, and coatings. Their chemical stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of propanamide derivatives depends on their specific structure and the biological target they interact with. Generally, these compounds can act by:
Inhibiting Enzymes: By binding to the active site of enzymes, they can inhibit their activity and modulate metabolic pathways.
Interacting with Receptors: By binding to cell surface or intracellular receptors, they can influence signal transduction pathways and cellular responses.
Modulating Protein-Protein Interactions: By interacting with specific proteins, they can affect protein-protein interactions and alter cellular functions.
Comparison with Similar Compounds
Propionamide: A simpler amide with a similar structure but lacking the acetylamino and thioether groups.
N,N-Diethylacetamide: Similar in having diethyl groups but lacks the thioether linkage.
Thioacetamide: Contains a thioether group but lacks the acetylamino and diethyl groups.
Uniqueness: Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
CAS No. |
646071-84-3 |
|---|---|
Molecular Formula |
C12H24N2O2S |
Molecular Weight |
260.40 g/mol |
IUPAC Name |
2-acetamido-N,N-diethyl-3-propan-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C12H24N2O2S/c1-6-14(7-2)12(16)11(13-10(5)15)8-17-9(3)4/h9,11H,6-8H2,1-5H3,(H,13,15) |
InChI Key |
RYDVPKCXGXTLCY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(CSC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)

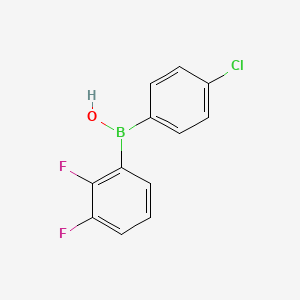
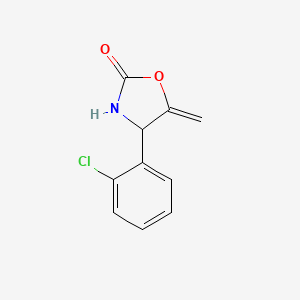
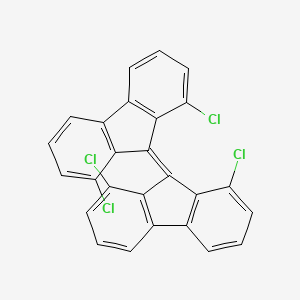
![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-methoxyphenyl)-methanone](/img/structure/B15170032.png)
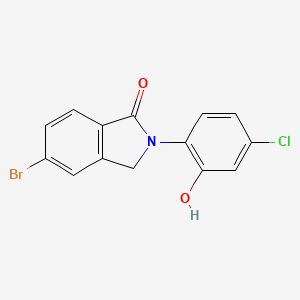
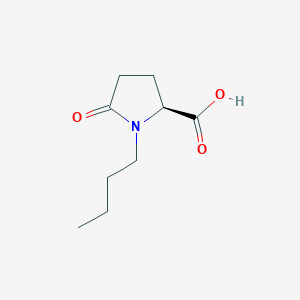
![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
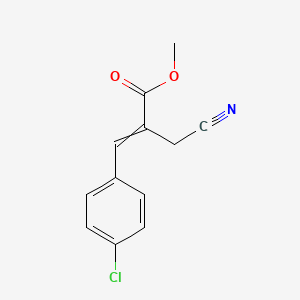
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
![2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol](/img/structure/B15170077.png)
